Ammonium metavanadate

Catalog No.
S563426
CAS No.
7803-55-6
M.F
(NH4)2V6O16
H4NO3V
M. Wt
116.978 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium metavanadate

CAS Number

7803-55-6

Product Name

Ammonium metavanadate

IUPAC Name

azanium;oxido(dioxo)vanadium

Molecular Formula

(NH4)2V6O16
H4NO3V

Molecular Weight

116.978 g/mol

InChI

InChI=1S/H3N.3O.V/h1H3;;;;/q;;;-1;/p+1

InChI Key

UNTBPXHCXVWYOI-UHFFFAOYSA-O

SMILES

[NH4+].[O-][V](=O)=O

solubility

In water, 4.8 g/100 g H20 at 20 °C
Soluble in 165 parts water; more soluble in hot water, and in dilute ammonia
Slightly soluble in cold water
Sparingly soluble in cold water (ca. 1%)
5.2 g/L at 15 °C; 69.5 g/L at 96 °C; insoluble in alcohol, ether, ammonium chloride
Insoluble in saturated ammonium chloride solution
Readily soluble in mono- and diethanolamine
Solubility in water, g/100ml at 20 °C: 0.04

Synonyms

ammonium metavanadate

Canonical SMILES

[NH4+].[O-][V](=O)=O

The exact mass of the compound Ammonium metavanadate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 4.8 g/100 g h20 at 20 °csoluble in 165 parts water; more soluble in hot water, and in dilute ammoniaslightly soluble in cold watersparingly soluble in cold water (ca. 1%)5.2 g/l at 15 °c; 69.5 g/l at 96 °c; insoluble in alcohol, ether, ammonium chlorideinsoluble in saturated ammonium chloride solutionreadily soluble in mono- and diethanolaminesolubility in water, g/100ml at 20 °c: 0.04. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Electrolytes - Ions - Anions - Vanadates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ammonium metavanadate (NH4VO3) is a high-purity, water-soluble pentavalent vanadium precursor widely utilized in industrial catalysis, energy storage, and advanced materials synthesis. As a highly processable salt, it decomposes thermally to yield pure vanadium pentoxide (V2O5) alongside volatile ammonia and water, leaving no solid residues[1]. Its distinct advantage lies in its balance of aqueous solubility and clean thermal decomposition, making it a critical procurement choice for manufacturing vanadium redox flow battery (VRFB) electrolytes, selective catalytic reduction (SCR) catalysts, and nanostructured vanadium oxides where trace impurities would severely degrade downstream performance.

Generic substitution with other vanadium sources often fails due to critical differences in solubility and impurity profiles. Substituting ammonium metavanadate with sodium metavanadate (NaVO3) introduces alkali metal ions into the final product; upon calcination, these ions remain trapped in the oxide lattice, acting as severe poisons in catalytic applications and disrupting ion intercalation in battery cathodes [1]. Conversely, attempting to use bulk vanadium pentoxide (V2O5) as a direct precursor introduces severe processability bottlenecks, as V2O5 is largely insoluble in water and requires harsh acidic or basic conditions for dissolution [2]. For bulk electrolyte production, substituting with pre-synthesized vanadyl sulfate significantly increases raw material costs without offering a proportional increase in electrochemical performance [3].

Alkali-Free Thermal Decomposition for High-Purity V2O5 Production

When synthesizing vanadium pentoxide (V2O5) for catalytic or electronic applications, the choice of metavanadate salt dictates the final impurity profile. Thermal decomposition of ammonium metavanadate at 500–550 °C yields highly pure V2O5 (up to 99.75%) because the byproducts, ammonia and water, are entirely volatile [1]. In contrast, utilizing sodium metavanadate (NaVO3) leaves residual Na+ ions trapped in the vanadium oxide lattice unless subjected to rigorous washing steps. These residual alkali metals act as severe poisons in selective catalytic reduction (SCR) applications and disrupt structural integrity in energy storage materials.

Evidence DimensionResidual alkali metal impurities and final oxide purity
Target Compound Data99.75% pure V2O5 with 0% residual solid byproducts
Comparator Or BaselineSodium metavanadate (NaVO3)
Quantified DifferenceAMV eliminates solid alkali residues, bypassing the extensive washing required for NaVO3.
ConditionsThermal decomposition at 500–550 °C in air.

Procuring AMV ensures the production of electronics- and catalyst-grade V2O5 without the need for complex downstream purification to remove alkali poisons.

Electrochemical Performance in Vanadium Redox Flow Battery (VRFB) Electrolytes

Ammonium metavanadate serves as a highly cost-effective precursor for VRFB electrolytes compared to commercial vanadyl sulfate. Studies demonstrate that VRFB cells utilizing electrolytes prepared by the direct chemical reduction of AMV achieve an average energy efficiency of 84.30% at 60 mA/cm², which is equivalent to cells using electrolytes derived from standard vanadyl sulfate dissolved in 3 M H2SO4 [1]. Furthermore, the AMV-derived electrolyte maintains stable energy efficiency over extended charge-discharge cycles without degradation, proving its viability as a direct drop-in replacement for more expensive precursors.

Evidence DimensionAverage Energy Efficiency in VRFB cell
Target Compound Data84.30% energy efficiency
Comparator Or BaselineVanadyl sulfate (VS) derived electrolyte
Quantified DifferenceAMV-derived electrolyte matches the energy efficiency of the more expensive VS baseline.
ConditionsVRFB cell operated at a current density of 60 mA/cm² over 20 charge-discharge cycles.

Buyers can significantly reduce raw material costs for bulk VRFB electrolyte production without sacrificing cell performance or cycle stability.

Aqueous Processability for Nanomaterial Synthesis

The synthesis of advanced vanadium oxides requires a highly processable V(V) precursor. Bulk V2O5 exhibits extremely low solubility in water, necessitating the use of harsh acids, bases, or toxic organic solvents for dissolution. Ammonium metavanadate, however, is readily soluble in aqueous solutions, particularly in the presence of mild reducing or chelating agents like oxalic acid [1]. This aqueous processability enables the direct hydrothermal synthesis of thermochromic VO2 particles and the electrospinning of continuous V2O5 nanofibers from water-based solutions, avoiding expensive and hazardous organic precursors like vanadium acetylacetonate.

Evidence DimensionAqueous processability and solvent requirements
Target Compound DataSoluble in water/oxalic acid mixtures for direct aqueous processing
Comparator Or BaselineVanadium pentoxide (V2O5)
Quantified DifferenceAMV enables 100% aqueous synthesis routes, whereas V2O5 requires harsh pH adjustments or organic solvents.
ConditionsHydrothermal synthesis (150-180 °C) and aqueous electrospinning environments.

Procuring AMV streamlines manufacturing workflows by enabling green, aqueous-based synthesis routes for advanced vanadium nanomaterials, eliminating the need for hazardous organic solvents.

Vanadium Redox Flow Battery (VRFB) Electrolyte Production

Directly leveraging its high solubility and reduction potential, AMV is a highly effective, low-cost precursor for generating V3.5+ or V4+ electrolytes via chemical or electrochemical reduction in sulfuric acid. It replaces expensive vanadyl sulfate while maintaining >84% energy efficiency in active cells [1].

Selective Catalytic Reduction (SCR) Catalyst Manufacturing

AMV is the preferred precursor for impregnating TiO2 or Al2O3 supports in SCR catalysts. Because its thermal decomposition leaves no alkali poisons (unlike sodium metavanadate), it ensures maximum catalytic activity and longevity for industrial NOx reduction systems [2].

Aqueous Synthesis of Thermochromic Smart Window Materials

AMV's water solubility allows for the scalable, hydrothermal production of VO2 nanoparticles used in energy-saving smart windows. This aqueous route avoids the handling difficulties and hazardous solvent requirements associated with processing bulk V2O5 [3].

Physical Description

Ammonium metavanadate appears as a white crystalline powder. Slightly soluble in water and denser than water. Decomposes at 410°F. May release toxic fumes. Moderately toxic. An irritant. Used as a dryer for paints and inks, and for dyes. Loses ammonia upon heating.
DryPowder; WetSolid
ORANGE POWDER.

Color/Form

White or slightly yellow, crystalline powder
White crystals

Density

2.326 g/cu cm
3.0 g/cm³

Melting Point

200 °C (with decomposition)

UNII

FL85PX638G

GHS Hazard Statements

Aggregated GHS information provided by 33 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Impurities

10 ppm total metallic impurities /in high-purity grade/.

Other CAS

7803-55-6
11115-67-6

Associated Chemicals

Vanadium ion (5+);22537-31-1

Wikipedia

Ammonium metavanadate

Methods of Manufacturing

It is precipitated from neutral alkali metal vanadate solutions by the addition of ammonium chloride or ammonium sulfate.
/Derived from/ alkali solutions of vanadium pentoxide and precipitation with ammonium chloride.

General Manufacturing Information

All other basic inorganic chemical manufacturing
Primary metal manufacturing
Vanadate (VO31-), ammonium (1:1): ACTIVE
Ammonium metavanadate and, to a lesser extent, potassium and sodium metavanadates, are the main vanadates of commercial interest.
Under environmental conditions, vanadium may exist in oxidation states +3, +4, and +5. V3+ and V4+ act as cations, but V5+, the most common form in the aquatic environment, reacts both as a cation and anionically as an analogue of phosphate. /Vanadium ions/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Moisture sensitive. Keep in a dry place.
Containers of vanadium shall be kept tightly closed at all times when not in use. Containers shall be stored in a safe manner to minimize accidental breakage, spillage, or contact with moisture. Combustible materials, such as finely ground vanadium carbide, vanadium aluminum alloys, vanadium metal, or ferrovanadium should be kept away from heat, sparks, or flames. /Vanadium compounds/

Interactions

Today, vanadium compounds are frequently included in nutritional supplements and are also being developed for therapeutic use in diabetes mellitus. Previously, tissue uptake of vanadium from bis(maltolato)oxovanadium(IV) (BMOV) was shown to be increased compared to its uptake from vanadyl sulfate (VS). Our primary objective was to test the hypothesis that complexation increases vanadium uptake and that this effect is independent of oxidation state. A secondary objective was to compare the effects of vanadium complexation and oxidation state on tissue iron, copper, and zinc. Wistar rats were fed either ammonium metavanadate (AMV), VS, or BMOV (1.2 mM each in the drinking water). Tissue uptake of V following 12 wk of BMOV or AMV was higher than that from VS (p<0.05). BMOV led to decreased tissue Zn and increased bone Fe content. The same three compounds were compared in a cellular model of absorption (Caco-2 cells). Vanadium uptake from VS was higher than that from BMOV or AMV at 10 min, but from BMOV (250 uM only, 60 min), uptake was far greater than from AMV or VS. These results show that neither complexation nor oxidation state alone are adequate predictors of relative absorption, tissue accumulation, or trace element interactions.
Previous studies from our laboratory have demonstrated the potential anticarcinogenicity of vanadium, a dietary micronutrient in rat liver, colon, and mammary carcinogenesis models in vivo. In this paper, we have investigated further the antihepatocarcinogenic role of this essential trace element by studying several biomarkers of chemical carcinogenesis with special reference to cell proliferation and oxidative DNA damage. Hepatocarcinogenesis was induced in male Sprague-Dawley rats by chronic feeding of 2-acetylaminofluorene (2-AAF) at a dose of 0.05% in basal diet daily for 5 days a week. Vanadium in the form of ammonium metavanadate (0.5 ppm equivalent to 4.27 umol/L) was supplemented ad lib to the rats. Continuous vanadium administration reduced relative liver weight, nodular incidence (79.99%), total number, and multiplicity (p<0.001; 68.17%) along with improvement in hepatocellular architecture when compared to carcinogen control. Vanadium treatment further restored hepatic uridine diphosphate (UDP)-glucuronosyl transferase and UDP-glucose dehydrogenase activities, inhibited lipid peroxidation, and prevented the development of glycogen-storage preneoplastic foci (p<0.01; 63.29%) in an initiation-promotion model. Long-term vanadium treatment also reduced bromodeoxyuridine (BrdU)-labelling index (p<0.02) and inhibited cell proliferation during hepatocellular preneoplasia. Finally, short-term vanadium exposure abated the formations of 8-hydroxy-2'-deoxyguanosines (p<0.001; 56.27%), length:width of DNA mass (p<0.01), and the mean frequency of tailed DNA (p<0.001) in preneoplastic rat liver. The study indicates the potential role of vanadium in suppressing cell proliferation and in preventing early DNA damage in vivo. Vanadium is chemopreventive against the early stages of 2-AAF-induced hepatocarcinogenesis in rats.
Metallo-elements including Vanadium (V) have strong affinity for sulfhydryl (-SH) groups in biological molecules including Glutathione (GSH) in tissues. Because of this fact it was of interest to further investigate the interaction of Ammonium Vanadate [NH(4)VO(3)] with Glutathione as a biomarker of toxicity and the role of Glutathione in the detoxification and conjugation pr(o)Cesses in whole blood components including plasma and cytosolic fraction. Effects of different concentrations of Ammonium Vanadate [NH(4)VO(3)] on the level of reduced Glutathione in whole blood components (Plasma and Cytosolic fraction) were examined. GSH depletion in plasma and cytosolic fraction was Ammonium Vanadate's concentration-dependent. Depleted GSH level was more pronounced with more incubation time period. These findings show that changes in the GSH status produced by Ammonium Vanadate could be due to either by adduct formation of Vanadium and glutathione, i.e., (V-SG) or by increased production of oxidized Glutathione (2GSH +V(+5) /produces/ GSSG). This change in GSH metabolic status provides some information regarding the mechanism of toxicity by Ammonium Vanadate and the protective role of glutathione.
Expression pattern of heat shock proteins (Hsp) 72/73 and glucose regulated protein (Grp) 94 was studied in liver, kidney and testis of rats injected with sublethal doses of ammonium metavanadate (5 mg/kg/day). In addition, some batches of animals were given green tea decoction, known to be rich in anti-oxidative compounds, as sole beverage in order to evaluate its protective properties. In control animals, the stress proteins expression was found to be organ-dependent: anti-Grp94 antibody revealed two bands at 96 and 98 kDa in kidney and liver whereas the 98 kDa band only was found in testis; anti-Hsp72/73 antibody revealed that the constitutive Hsp73 was present in all organs whereas the inducible Hsp72 was only present in kidney and testis. In kidney of vanadium-treated rats, Hsp73 was over-expressed by about 50% whereas Hsp72 was down-regulated by 50-80%. No such effects were observed in liver and testis. In liver and kidney of vanadium-treated rats, Grp94 was over-expressed by 50% and 150%, respectively, whereas no change was found in testis. In rats given green tea as sole beverage, the 96 kDa protein expression level in liver was reduced both in controls and in vanadium-treated animals. However, green tea drinking failed to prevent the vanadium-induced Hsp72 under-expression in kidney of vanadium-treated rats.
For more Interactions (Complete) data for AMMONIUM METAVANADATE (10 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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